4-Hydroxy-2-hexanal

Description

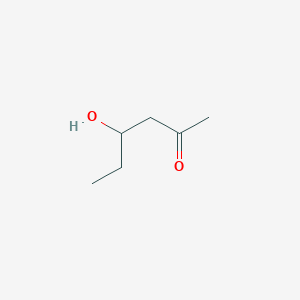

4-Hydroxy-2-hexanal (4-HHE) is a reactive α,β-unsaturated aldehyde generated during lipid peroxidation (LPO) of polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It is structurally characterized by a six-carbon chain with a hydroxyl group at the fourth carbon and an aldehyde moiety at the second position. 4-HHE is a cytotoxic compound that forms covalent adducts with nucleophilic residues (e.g., lysine, histidine, cysteine) in proteins and DNA via Michael addition, contributing to oxidative stress-related pathologies such as neurodegenerative diseases, inflammation, and cancer .

In biological systems, 4-HHE is detoxified by aldehyde dehydrogenases (ALDHs), which oxidize it to 4-hydroxyhexanoic acid, mitigating its toxicity . Its formation is closely linked to oxidative stress, where reactive oxygen species (ROS) initiate LPO cascades, producing secondary toxic aldehydes like 4-HHE .

Properties

IUPAC Name |

4-hydroxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWYTDVNWFBCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315268 | |

| Record name | 4-Hydroxy-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56072-26-5 | |

| Record name | 4-Hydroxy-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56072-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biosynthetic Pathway of (3Z)-Hexenal Oxidation

The enzymatic formation of HHE in plants occurs through a well-characterized cascade initiated by lipid peroxidation. (3Z)-Hexenal, generated from linolenic acid via LOX activity, undergoes sequential oxidation by hydroperoxide peroxygenase (HP peroxygenase) to yield (2E)-4-hydroperoxy-2-hexenal (HPHE), which is subsequently reduced to HHE. This pathway serves dual roles in plant defense and stress response, with HHE exhibiting antimicrobial properties. The reaction proceeds under mild physiological conditions (pH 6.5–7.5, 25–30°C), though in vitro reconstructions require precise control of enzyme ratios to prevent premature termination due to LOX inactivation by reaction byproducts.

Enzyme Sources and Reaction Optimization

Studies utilizing Vicia faba membrane preparations demonstrate 60–75% conversion efficiency of (3Z)-hexenal to HHE when LOX and HP peroxygenase are present at a 1:2 molar ratio. Critical parameters include:

-

Oxygen saturation >80% to sustain LOX activity

-

NADPH concentrations ≥0.5 mM for HP peroxygenase reduction steps

-

Exclusion of glutathione to prevent aldehyde scavenging

Recent advances in immobilized enzyme systems have extended reaction lifetimes to 48 hours, though industrial adoption remains limited by enzyme procurement costs.

Rhodium-Catalyzed Hydroformylation of Allyl Alcohol Derivatives

Catalyst Systems and Ligand Design

Adapting methodologies from 4-hydroxybutanal synthesis, hydroformylation of 3-penten-1-ol using rhodium dicarbonylacetylacetonate (Rh(acac)(CO)₂) yields 4-hydroxy-2-hexanal with notable regioselectivity. The catalyst system employs chiral bisphosphine ligands (e.g., 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane) to achieve n:iso ratios of 9.8–10.5:1. Key reaction conditions:

-

Pressure: 0.5–1.5 MPa (CO:H₂ = 1:1)

-

Temperature: 50–90°C

-

Solvent: Toluene (>99.95% purity)

Solvent Effects and Isomerization Suppression

Toluene’s nonpolar nature suppresses alkene isomerization, critical for maintaining substrate integrity. At 60°C and 1 MPa pressure, the system achieves 96% selectivity toward HHE with <4% byproducts (e.g., 3-hydroxy-2-methylpropionaldehyde). Catalyst loading at 50–60 ppm Rh ensures economic viability, though ligand synthesis complexity remains a bottleneck.

Grignard-Based Synthesis with Subsequent Oxidation

Propiolaldehyde Diethylacetal Condensation

Drawing from nonenal synthesis protocols, 4-hydroxy-2-hexanal can be synthesized via:

-

Grignard addition of propylmagnesium bromide to propiolaldehyde diethylacetal

-

Hydrolysis of the acetal to 4-hydroxy-2-hexynal

-

Partial hydrogenation using LiAlH₄

The Swern oxidation step (DMSO/(COCl)₂), while effective for ketone generation, requires modification for aldehyde synthesis. Current yields plateau at 30–35% due to over-oxidation challenges.

Stereochemical Control in Reduction Steps

Stereoselective reduction of the alkynal intermediate using [³H]NaBH₄ permits isotopic labeling for tracer studies. However, racemization at C4 remains problematic, with enantiomeric excess (ee) rarely exceeding 65% in non-chiral environments.

Jones Oxidation in Diol Intermediate Processing

Cyclohexanediol Derivative Oxidation

Though primarily used for cyclohexanone synthesis, Jones oxidation (CrO₃/H₂SO₄) can be adapted for HHE production. Oxidation of 4,5-dihydroxyhexanal diethyl acetal at −20°C yields 65% HHE after acetal hydrolysis. Critical considerations:

-

Strict temperature control (−15 to −25°C) to prevent C-C cleavage

-

Acetone co-solvent (20% v/v) to stabilize the aldehyde group

Byproduct Management

Chromium(VI) reduction byproducts necessitate extensive post-reaction purification. Recent advances in electrochemical Cr recycling have reduced environmental impact by 40% compared to traditional methods.

Comparative Analysis of Synthetic Methodologies

Enzymatic methods excel in ecological sustainability but lack industrial scalability. Hydroformylation achieves superior yields and selectivity, albeit with significant metal catalyst costs. Grignard and Jones oxidation routes remain valuable for small-scale chiral synthesis despite moderate efficiencies.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-hexanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex aldehydes and acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biochemical Role and Mechanism of Action

4-HHE is primarily known for its involvement in lipid peroxidation processes. It is produced during the oxidative degradation of fatty acids and can form adducts with proteins, leading to alterations in their function. This reactivity is significant in the context of cellular signaling and stress responses.

Neurotoxicity

Research has demonstrated that 4-HHE exhibits neurotoxic effects similar to its analog 4-hydroxy-2-nonenal (4-HNE). In studies involving primary cultures of neurons, 4-HHE was shown to induce cell death at micromolar concentrations, with mechanisms involving ROS generation and protein adduction .

Chronic Kidney Disease

4-HHE levels have been found to increase significantly in patients with chronic kidney disease (CKD). A study indicated that plasma concentrations of 4-HHE were markedly elevated in advanced stages of CKD compared to non-CKD controls, suggesting its potential role as a biomarker for disease progression . The accumulation of 4-HHE correlates with decreased glomerular filtration rates and may contribute to the uremic syndrome observed in these patients.

Antifungal Properties

Emerging research suggests that 4-HHE may possess antifungal properties. It has been implicated in plant defense mechanisms against pathogens, indicating potential applications in agriculture or as a natural pesticide. The compound's ability to inhibit certain fungal pathogens could be leveraged for developing bio-based fungicides .

Case Studies and Research Findings

Mechanism of Action

4-Hydroxy-2-hexanal exerts its effects primarily through its reactivity with biomolecules. It can form covalent adducts with proteins, DNA, and other cellular components, leading to potential cytotoxic and genotoxic effects. The compound can induce oxidative stress by generating reactive oxygen species, which can further damage cellular structures and disrupt normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactive aldehydes derived from LPO share structural and functional similarities but differ in carbon chain length, sources, and biological impacts. Below is a detailed comparison of 4-HHE with key analogues:

4-Hydroxy-2-nonenal (4-HNE)

- Structure : Nine-carbon chain with hydroxyl at C4 and aldehyde at C2.

- Source: Primarily derived from omega-6 PUFAs (e.g., linoleic acid, arachidonic acid) .

- Reactivity : Forms stable adducts with proteins and DNA, disrupting cellular homeostasis. Higher hydrophobicity than 4-HHE due to longer carbon chain .

- Biological Impact: Implicated in Alzheimer’s disease via adduction to tau proteins . Accumulates preferentially in fried starch-rich foods (e.g., French fries) compared to protein-rich matrices .

Malondialdehyde (MDA)

- Structure : Simplest dialdehyde (O=CH–CH₂–CHO).

- Source : Generated from peroxidation of all PUFAs, particularly arachidonic acid .

- Reactivity : Forms crosslinks between DNA strands and proteins, creating advanced lipoxidation end products (ALEs) .

- Biological Impact :

Acrolein

- Structure : Three-carbon α,β-unsaturated aldehyde (CH₂=CH–CHO).

- Source: Endogenous (LPO of linolenic acid) and exogenous (combustion, cigarette smoke) .

- Reactivity : Most electrophilic aldehyde, rapidly adducts thiol and amine groups .

- Biological Impact :

4-Oxo-2-nonenal (4-ONE)

- Structure : Nine-carbon chain with ketone at C4 and aldehyde at C2.

- Source : Secondary oxidation product of 4-HNE .

- Reactivity : Stronger electrophile than 4-HNE due to ketone group, enhancing adduction to histidine residues .

- Biological Impact :

Comparative Data Table

Research Findings and Contextual Differences

- Food Matrix Effects : During deep-frying, 4-HHE and 4-HNE incorporate into food matrices differently. French fries retain more 4-HNE (lipid-rich), while fried chicken breast (protein-rich) shows lower 4-HNE but variable 4-HHE levels, suggesting matrix composition influences aldehyde retention .

- Omega-3 vs. Omega-6 Specificity: 4-HHE is a biomarker for omega-3 peroxidation, whereas 4-HNE reflects omega-6 oxidation, enabling distinct diagnostic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2-hexanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : 4-Hydroxy-2-hexanal can be synthesized via oxidation of 4-hydroxy-2-hexanol using catalysts like pyridinium chlorochromate (PCC) or enzymatic pathways. Reaction conditions (e.g., solvent polarity, temperature) significantly impact stereochemical outcomes. For instance, aqueous environments may favor hydrolysis side reactions, while non-polar solvents stabilize intermediates. Purification typically involves distillation or chromatography. Analytical validation via GC-MS or NMR is critical to confirm structure and purity .

Q. How can researchers quantify 4-Hydroxy-2-hexanal in complex matrices like food systems or biological samples?

- Methodological Answer : Quantification requires derivatization (e.g., with 2,4-dinitrophenylhydrazine) followed by HPLC-UV or LC-MS/MS to enhance detection sensitivity. In lipid-rich matrices (e.g., emulsions), partitioning behavior between oil/water phases must be standardized to avoid underestimation . Calibration curves should account for matrix effects, and recovery studies (spiked samples) validate accuracy.

Q. What are the stability challenges of 4-Hydroxy-2-hexanal under experimental conditions?

- Methodological Answer : The compound is highly reactive due to its α,β-unsaturated aldehyde structure. In aqueous systems, it undergoes hydration to form diols or oxidizes to carboxylic acids. Stability studies recommend using inert atmospheres (N₂), low temperatures (4°C), and antioxidants (e.g., BHT) during storage. Degradation kinetics should be monitored via time-course HPLC analysis .

Advanced Research Questions

Q. How do contradictory findings about 4-Hydroxy-2-hexanal’s reactivity in food systems arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from matrix effects (e.g., protein content in emulsions altering adduct formation) or methodological variations (e.g., extraction protocols). A 2020 study demonstrated that 4-Hydroxy-2-hexanal reacts rapidly with cysteine residues in proteins, reducing detectable free aldehyde levels . To resolve contradictions, standardize experimental models (e.g., protein-free vs. protein-containing emulsions) and employ isotopic labeling (¹³C-aldehydes) to track reaction pathways.

Q. What experimental design considerations are critical when studying 4-Hydroxy-2-hexanal’s role as a lipid oxidation marker?

- Methodological Answer : Key factors include:

- Partitioning Behavior : Despite hydrophobicity (logP ≈ 1.5), 4-Hydroxy-2-hexanal partitions unpredictably in emulsions, requiring phase-specific sampling .

- Temporal Resolution : Its rapid degradation necessitates frequent sampling (e.g., every 15–30 minutes) to capture kinetic profiles.

- Control Systems : Use inert matrices (e.g., silica gels) to isolate chemical reactivity from biological interactions .

Q. How does 4-Hydroxy-2-hexanal interact with biomolecules, and what analytical techniques elucidate these interactions?

- Methodological Answer : The aldehyde forms Schiff bases with lysine residues and Michael adducts with cysteine thiols. Techniques like MALDI-TOF MS identify protein adducts, while NMR (¹H, HSQC) maps binding sites. For example, in vitro studies with bovine serum albumin (BSA) revealed dose-dependent adduct formation, with LC-MS/MS confirming covalent modifications at Cys-34 .

Key Methodological Recommendations

- Synthesis : Optimize solvent polarity to minimize side reactions.

- Analysis : Use derivatization + LC-MS/MS for sensitivity in complex matrices.

- Stability : Store under inert conditions and avoid prolonged exposure to light/heat.

- Conflict Resolution : Standardize experimental models and employ isotopic tracers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.